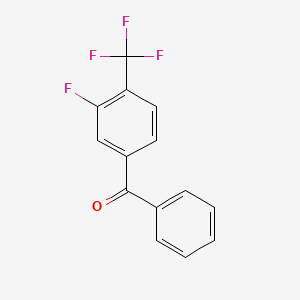

3-Fluoro-4-(trifluoromethyl)benzophenone

Description

Properties

IUPAC Name |

[3-fluoro-4-(trifluoromethyl)phenyl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F4O/c15-12-8-10(6-7-11(12)14(16,17)18)13(19)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTIRNKSQHDWCIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372137 | |

| Record name | 3-Fluoro-4-(trifluoromethyl)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

243128-47-4 | |

| Record name | 3-Fluoro-4-(trifluoromethyl)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 243128-47-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Fluoro-4-(trifluoromethyl)benzophenone

<Step>

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 3-Fluoro-4-(trifluoromethyl)benzophenone, a key intermediate in pharmaceutical and materials science research. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the chemical principles, experimental protocols, and critical parameters involved in its synthesis. We will explore the predominant synthetic strategies, including Friedel-Crafts acylation and Suzuki-Miyaura coupling, offering detailed mechanistic insights and step-by-step methodologies. The guide emphasizes scientific integrity, providing a self-validating framework for each protocol and grounding all claims in authoritative references.

Introduction: The Significance of this compound

This compound is a fluorinated aromatic ketone of significant interest in medicinal chemistry and materials science. The incorporation of fluorine and trifluoromethyl groups into organic molecules can profoundly influence their physicochemical and biological properties.[1][2][3][4] Specifically, the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The fluorine atom further modulates electronic properties and can improve pharmacokinetic profiles.[2] Consequently, this compound serves as a valuable building block for the synthesis of a wide range of bioactive compounds and advanced materials.[2][5]

This guide will delve into the primary synthetic routes for this compound, providing the necessary detail for successful laboratory implementation.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through several established organic transformations. The most prominent and versatile methods are Friedel-Crafts acylation and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Friedel-Crafts Acylation: A Classic Approach

The Friedel-Crafts acylation is a cornerstone of organic synthesis for the formation of aryl ketones.[6][7][8] The reaction involves the electrophilic aromatic substitution of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[6][7]

Mechanism:

The reaction proceeds through the following key steps:[6][7]

-

Generation of the Acylium Ion: The Lewis acid catalyst activates the acylating agent (e.g., benzoyl chloride) to form a highly electrophilic acylium ion.

-

Electrophilic Attack: The electron-rich aromatic ring of a substituted benzene derivative attacks the acylium ion, forming a resonance-stabilized carbocation intermediate (sigma complex).

-

Rearomatization: A base, typically the tetrachloroaluminate complex ([AlCl₄]⁻), abstracts a proton from the carbocation, restoring the aromaticity of the ring and yielding the final benzophenone product.

A key advantage of Friedel-Crafts acylation is that the resulting ketone is less reactive than the starting aromatic compound, which prevents over-acylation.[6]

DOT Diagram: Friedel-Crafts Acylation Workflow

Caption: Experimental workflow for Friedel-Crafts acylation.

Suzuki-Miyaura Coupling: A Modern Alternative

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[9][10] This method offers high functional group tolerance and generally proceeds under milder conditions than Friedel-Crafts acylation.[9][10]

Mechanism:

The catalytic cycle of the Suzuki-Miyaura coupling typically involves three main steps:

-

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (e.g., a bromo- or iodo-substituted fluorotrifluoromethylbenzene) to form a palladium(II) species.

-

Transmetalation: The organoboron compound (e.g., phenylboronic acid) transfers its organic group to the palladium(II) complex.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the palladium(0) catalyst.

The choice of ligands, base, and solvent is crucial for the efficiency of the Suzuki-Miyaura coupling.

DOT Diagram: Suzuki-Miyaura Coupling Pathway

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Detailed Experimental Protocols

The following protocols are provided as a guide for the synthesis of this compound. Appropriate safety precautions should be taken when handling all chemicals.

Protocol 1: Synthesis via Friedel-Crafts Acylation

This protocol is adapted from established Friedel-Crafts acylation procedures.[6][7]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 1-Fluoro-2-(trifluoromethyl)benzene | 164.10 | 10.0 g | 0.061 |

| Benzoyl chloride | 140.57 | 9.4 g (7.8 mL) | 0.067 |

| Aluminum chloride (anhydrous) | 133.34 | 9.0 g | 0.067 |

| Dichloromethane (DCM, anhydrous) | - | 100 mL | - |

| Hydrochloric acid (2 M) | - | 50 mL | - |

| Saturated sodium bicarbonate solution | - | 50 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous magnesium sulfate | - | - | - |

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (9.0 g, 0.067 mol) and anhydrous dichloromethane (50 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add benzoyl chloride (9.4 g, 0.067 mol) to the stirred suspension.

-

In the dropping funnel, prepare a solution of 1-fluoro-2-(trifluoromethyl)benzene (10.0 g, 0.061 mol) in anhydrous dichloromethane (50 mL).

-

Add the 1-fluoro-2-(trifluoromethyl)benzene solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 2 M hydrochloric acid (50 mL) to quench the reaction.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL), followed by brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a solid.

Purification and Characterization:

The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water). The purity and identity of the compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Protocol 2: Synthesis via Suzuki-Miyaura Coupling

This protocol is based on general procedures for Suzuki-Miyaura cross-coupling reactions.[9][10][11]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 1-Bromo-3-fluoro-4-(trifluoromethyl)benzene | 243.00 | 5.0 g | 0.021 |

| Phenylboronic acid | 121.93 | 2.8 g | 0.023 |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.24 g | 0.00021 (1 mol%) |

| Potassium carbonate | 138.21 | 5.8 g | 0.042 |

| 1,4-Dioxane | - | 50 mL | - |

| Water | - | 10 mL | - |

| Ethyl acetate | - | 100 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous sodium sulfate | - | - | - |

Procedure:

-

To a round-bottom flask, add 1-bromo-3-fluoro-4-(trifluoromethyl)benzene (5.0 g, 0.021 mol), phenylboronic acid (2.8 g, 0.023 mol), potassium carbonate (5.8 g, 0.042 mol), and tetrakis(triphenylphosphine)palladium(0) (0.24 g, 1 mol%).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., argon) three times.

-

Add degassed 1,4-dioxane (50 mL) and degassed water (10 mL) to the flask.

-

Heat the reaction mixture to 80-90 °C and stir for 8-12 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Add water (50 mL) and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.

Safety and Handling

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

-

Anhydrous reagents and solvents are sensitive to moisture and should be handled under an inert atmosphere.

-

Lewis acids such as aluminum chloride are corrosive and react violently with water.

-

Palladium catalysts can be pyrophoric and should be handled with care.

Conclusion

The synthesis of this compound can be reliably achieved through established synthetic methodologies, primarily Friedel-Crafts acylation and Suzuki-Miyaura coupling. The choice of method will depend on the availability of starting materials, desired scale, and functional group tolerance. This guide provides a detailed and scientifically grounded framework for the successful synthesis and purification of this important chemical intermediate, empowering researchers in their drug discovery and materials science endeavors.

References

- ChemicalBook. (n.d.). 3-(TRIFLUOROMETHYL)BENZOPHENONE(728-81-4) 13C NMR spectrum.

- National Center for Biotechnology Information. (n.d.). 3-(Trifluoromethyl)benzophenone. PubChem.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- Al-Amin, M., & Rokon, U. T. (2021). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 11(45), 28246-28271.

- Eureka | Patsnap. (n.d.). Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.

- PubChemLite. (n.d.). This compound (C14H8F4O).

- Effenberger, F., & Epple, G. (1972). Catalytic Friedel-Crafts Acylation of Aromatic Compounds. Angewandte Chemie International Edition in English, 11(4), 299-300.

- Google Patents. (n.d.). CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.

- ChemicalBook. (n.d.). 3-(TRIFLUOROMETHYL)BENZOPHENONE | 728-81-4.

- Iqbal, S., et al. (2021). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. Accounts of Chemical Research, 54(9), 2134-2148.

- Organic Syntheses. (n.d.). Procedure.

- BenchChem. (n.d.). Application Note & Protocol: Synthesis of Benzophenones via Friedel-Crafts Acylation.

- TCI Chemicals. (n.d.). Mastering Suzuki Coupling: A Guide to Trifluorophenylboronic Acid.

- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.

- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.

- BenchChem. (n.d.). Synthesis routes of 3-Fluoro-4-hydroxybenzonitrile.

- Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).

- Organic Syntheses. (n.d.). fluoromethyl phenyl sulfone.

- National Center for Biotechnology Information. (n.d.). 4-(Trifluoromethyl)benzophenone. PubChem.

- Google Patents. (n.d.). CN105461538A - Preparation method for m-trifluoromethyl acetophenone and intermediate thereof.

- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

- ChemicalBook. (n.d.). 3-(TRIFLUOROMETHYL)BENZOPHENONE CAS#: 728-81-4.

- The Royal Society of Chemistry. (2017). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions.

- ResearchGate. (2025, August 5). Synthesis of 3,4-Diarylbenzophenones by Site-Selective Suzuki–Miyaura Reactions of 3,4-Bis(trifluoromethylsulfonyloxy)benzophenone.

- BenchChem. (n.d.). Application Notes and Protocols for the Grignard Synthesis of 3-Methylbenzophenone.

- Santa Cruz Biotechnology. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzophenone.

- ResearchGate. (n.d.). Suzuki–Miyaura coupling of 4‐trifluoromethyl‐sulfonyloxy‐6‐bromocoumarin with arylboronic acids.

- Google Patents. (n.d.). US9783476B2 - Method of producing 2′-trifluoromethyl group-substituted aromatic ketone.

- Google Patents. (n.d.). US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol.

- Zhang, X., et al. (2024). C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres.

- Brevini, T., & Guidetti, F. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3456.

- MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals, 15(3), 333.

- Google Patents. (n.d.). CN108586224B - Method for purifying and separating benzophenone.

- Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

- Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

- Google Patents. (n.d.). EP0993432A1 - Process for the preparation of trifluoromethyl acetophenone.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. jelsciences.com [jelsciences.com]

- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 5. C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Friedel-Crafts Acylation [organic-chemistry.org]

- 9. nbinno.com [nbinno.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

chemical properties of 3-Fluoro-4-(trifluoromethyl)benzophenone

An In-depth Technical Guide to 3-Fluoro-4-(trifluoromethyl)benzophenone: Properties, Synthesis, and Applications

Foreword

In the landscape of modern chemical synthesis, particularly within medicinal chemistry and materials science, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design. The unique electronic properties of fluorine and trifluoromethyl groups can profoundly influence a molecule's reactivity, conformation, metabolic stability, and binding affinity. This compound emerges as a pivotal building block, offering a synthetically versatile scaffold for the creation of complex molecular architectures. This guide provides a comprehensive technical overview of its chemical and physical properties, spectroscopic signature, synthesis, reactivity, and safe handling protocols, tailored for researchers, scientists, and drug development professionals.

Molecular Identity and Physicochemical Characteristics

This compound is an aromatic ketone characterized by a benzophenone core substituted with both a fluorine atom and a trifluoromethyl group on one of the phenyl rings. These substitutions create a unique electronic environment that dictates its chemical behavior.

Table 1: Chemical Identifiers and Nomenclature

| Identifier | Value |

| IUPAC Name | methanone |

| CAS Number | 243128-47-4[1][2] |

| Molecular Formula | C₁₄H₈F₄O[1][2] |

| Molecular Weight | 268.21 g/mol [1] |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)C(F)(F)F)F[3] |

| InChIKey | MTIRNKSQHDWCIJ-UHFFFAOYSA-N[3] |

The physical properties of this compound are heavily influenced by the two electron-withdrawing groups, which contribute to its solid nature at room temperature and its thermal stability.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | White to off-white crystalline solid | Generic |

| Melting Point | 64-67 °C | [1] |

| Boiling Point | Not well-documented, high boiling expected | - |

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, THF, Acetone). Insoluble in water. | Generic |

| Storage Temperature | 2-8°C[1] | Generic |

Spectroscopic Profile: A Structural Fingerprint

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. The following data represents expected values based on its structure and data from analogous compounds.

Table 3: Key Spectroscopic Data

| Technique | Characteristic Peaks and Interpretation |

| ¹H NMR | δ 7.2-8.0 ppm: A complex multiplet region corresponding to the 8 aromatic protons. The protons on the unsubstituted phenyl ring will appear as distinct multiplets. The protons on the substituted ring will show complex splitting patterns due to coupling with each other and with the ¹⁹F nuclei. |

| ¹³C NMR | δ ~195 ppm: Carbonyl carbon (C=O). δ 120-140 ppm: Aromatic carbons. Signals for carbons bonded to fluorine will show characteristic C-F coupling. δ ~123 ppm (quartet): Trifluoromethyl carbon (CF₃), with a typical ¹JCF coupling constant of ~270-280 Hz. |

| ¹⁹F NMR | Two distinct signals expected: One for the single fluorine atom on the ring and one for the trifluoromethyl group. The signals will likely show coupling to each other (⁴JFF). |

| IR Spectroscopy | ~1670 cm⁻¹: Strong C=O (ketone) stretching vibration. ~1250-1000 cm⁻¹: Strong C-F stretching vibrations from both the aryl-F and CF₃ groups. ~3100-3000 cm⁻¹: Aromatic C-H stretching. |

| Mass Spectrometry (EI) | m/z 268: Molecular ion peak [M]⁺. m/z 191: Loss of phenyl group (-C₆H₅). m/z 105: Benzoyl cation [C₆H₅CO]⁺. m/z 77: Phenyl cation [C₆H₅]⁺. |

Protocol: Acquiring and Interpreting NMR Spectra

-

Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a standard proton spectrum. The aromatic region will be crowded. Higher field strength (≥400 MHz) is recommended for better resolution.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum. This is crucial for observing the two distinct fluorine environments and their potential coupling.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A longer acquisition time or a more concentrated sample may be needed to observe the quaternary carbons and the CF₃ quartet clearly.

-

Interpretation Causality: The presence of a carbonyl carbon near 195 ppm confirms the benzophenone core. The quartet in the ¹³C NMR is a definitive signature of the CF₃ group. The ¹⁹F NMR provides unambiguous evidence for the two different fluorine environments, validating the substitution pattern.

Synthesis and Reactivity Profile

Synthetic Pathway: Friedel-Crafts Acylation

The most direct and common method for synthesizing benzophenones is the Friedel-Crafts acylation.[4] For this specific molecule, the reaction involves the acylation of benzene with 3-fluoro-4-(trifluoromethyl)benzoyl chloride in the presence of a Lewis acid catalyst.

Step-by-Step Synthesis Protocol:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and an anhydrous solvent like dichloromethane (DCM).

-

Reagent Addition: Cool the suspension to 0°C in an ice bath. Add a solution of 3-fluoro-4-(trifluoromethyl)benzoyl chloride (1.0 equivalent) in DCM dropwise to the stirred suspension.

-

Benzene Addition: Following the formation of the acylium ion complex, add benzene (1.0-1.2 equivalents) dropwise, maintaining the temperature at 0°C.

-

Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, carefully quench the reaction by slowly pouring it over crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes.

-

Extraction and Purification: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel or recrystallization.

Synthesis Workflow Diagram

Caption: Friedel-Crafts acylation workflow for synthesis.

Chemical Reactivity

The reactivity is dominated by the ketone and the electron-deficient aromatic ring.

-

Ketone Carbonyl: The carbonyl group is electrophilic and susceptible to nucleophilic attack. It can be readily reduced to a secondary alcohol using agents like sodium borohydride (NaBH₄). It can also undergo reactions with Grignard or organolithium reagents to form tertiary alcohols.

-

Aromatic Rings: The phenyl ring bearing the fluoro and trifluoromethyl groups is strongly deactivated towards electrophilic aromatic substitution due to the powerful electron-withdrawing nature of the substituents. Conversely, it is activated for nucleophilic aromatic substitution (SNAᵣ), particularly at positions ortho and para to the activating groups, though the ketone's steric hindrance and electronic effects complicate this. The unsubstituted phenyl ring can undergo typical electrophilic substitution reactions.

Applications in Drug Discovery and Materials Science

The true value of this compound lies in its role as a versatile intermediate. The trifluoromethyl group is a highly sought-after substituent in medicinal chemistry.

-

Metabolic Stability: The C-F bond is exceptionally strong. Replacing a metabolically labile group (like a methyl group) with a CF₃ group can block metabolic oxidation, thereby increasing the drug's half-life.[5]

-

Lipophilicity and Permeability: The CF₃ group significantly increases lipophilicity (Hansch π value of +0.88), which can enhance a molecule's ability to cross cellular membranes and improve bioavailability.[5]

-

Binding Affinity: The high electronegativity of the CF₃ group can alter the electronic profile of a molecule, enabling it to form unique interactions (e.g., dipole-dipole, halogen bonds) with target proteins, potentially increasing binding affinity and potency.[5][6]

-

Bioisosterism: The benzophenone core, and specifically its difluoromethylated derivatives, can act as a bioisostere for other chemical groups, allowing chemists to modulate a compound's properties while retaining its core biological activity.

This building block is therefore crucial for synthesizing novel candidates for a range of therapeutic areas, from oncology to neurodegenerative diseases.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant.

GHS Hazard Information:

Protocol: Safe Handling and PPE

-

Engineering Controls: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of dust or vapors.[7][10]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield (European Standard EN 166).[7][8]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Dispose of contaminated gloves properly.[7][8][10]

-

Body Protection: Wear a standard laboratory coat. For larger quantities, consider additional protective clothing.[7]

-

-

Handling Practices: Avoid generating dust. Wash hands thoroughly after handling.[7][8][10] Do not eat, drink, or smoke in the laboratory.[10]

-

Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE and sweep up the solid material carefully, avoiding dust generation. Place in a sealed container for disposal.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7][8] Recommended storage is at 2-8°C.[1]

Safe Handling Workflow Diagram

Caption: Standard workflow for safely handling the compound.

References

-

3-(Trifluoromethyl)benzophenone | C14H9F3O | CID 69766 . PubChem - NIH. [Link]

-

This compound | CAS#: 243128-47-4 . Letopharm Limited. [Link]

-

4-(Trifluoromethyl)benzophenone | C14H9F3O | CID 69767 . PubChem - NIH. [Link]

-

The Role of 4-(Trifluoromethyl)benzophenone in Modern Drug Discovery . Pharmaffiliates. [Link]

-

Method for preparing 3-fluor-4-trifluoromethylbenzonitrile . Eureka | Patsnap. [Link]

-

This compound (C14H8F4O) . PubChemLite. [Link]

-

Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone | Request PDF . ResearchGate. [Link]

- CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.

-

C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres . PMC - NIH. [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 9 . YouTube. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . PubMed. [Link]

-

FT-IR, FT-Raman and DFT study of 3,3′-bis (trifluoromethyl) benzophenone and its biological activity with other halogen (Cl, Br) atoms | Request PDF . ResearchGate. [Link]

-

FT-IR, FT-Raman and DFT study of 3,3'-bis (trifluoromethyl) benzophenone and its biological activity with other halogen (Cl, Br) atoms . PubMed. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . MDPI. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities . Journal of Biomedical Research & Environmental Sciences. [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 . YouTube. [Link]

Sources

- 1. This compound CAS#: 243128-47-4 [amp.chemicalbook.com]

- 2. This compound| CAS:#243128-47-4 -Letopharm Limited [letopharm.com]

- 3. PubChemLite - this compound (C14H8F4O) [pubchemlite.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. jelsciences.com [jelsciences.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

3-Fluoro-4-(trifluoromethyl)benzophenone CAS number and safety data

An In-Depth Technical Guide to 3-Fluoro-4-(trifluoromethyl)benzophenone

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a fluorinated benzophenone derivative of significant interest in contemporary drug discovery and materials science. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering detailed information on its chemical identity, safety, synthesis, and applications.

Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic ketone. The presence of both a fluorine atom and a trifluoromethyl group on one of the phenyl rings imparts unique electronic and lipophilic properties, making it a valuable building block in medicinal chemistry.

CAS Number: 243128-47-4[1]

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Data Summary:

| Property | Value | Source |

| Molecular Formula | C14H8F4O | [1] |

| Molecular Weight | 268.21 g/mol | [1] |

| Appearance | White to yellow solid | [2] |

| Melting Point | 52-53 °C | [2] |

| Boiling Point | 121-123 °C at 1.5 mm Hg | [2] |

| Flash Point | > 110 °C (> 230 °F) | [2][3] |

Safety and Handling

Due to its chemical nature as a substituted aromatic ketone, this compound requires careful handling in a laboratory setting. The safety information provided is based on data for structurally similar compounds, such as 3-(trifluoromethyl)benzophenone and other fluorinated benzophenones.

GHS Hazard Classification:

| Hazard Class | Category | Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |

Source: GHS classification for 3-(Trifluoromethyl)benzophenone[4][5]

Safe Handling Workflow:

Caption: Workflow for the safe handling of this compound.

First-Aid Measures:

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[3]

-

After Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[5][6]

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5][6]

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[5]

Synthesis Protocol

The synthesis of this compound can be achieved through a Friedel-Crafts acylation reaction. This common method for preparing benzophenones involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst.[7]

Reaction Scheme: Friedel-Crafts acylation of benzene with 3-fluoro-4-(trifluoromethyl)benzoyl chloride.

Step-by-Step Methodology:

-

Preparation of 3-Fluoro-4-(trifluoromethyl)benzoyl chloride: This starting material can be synthesized from 3-fluoro-4-(trifluoromethyl)benzoic acid by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

-

Friedel-Crafts Acylation:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (AlCl₃) to an excess of dry benzene, which serves as both the reactant and the solvent.

-

Cool the mixture in an ice bath.

-

Slowly add 3-fluoro-4-(trifluoromethyl)benzoyl chloride dropwise to the stirred suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 50-60 °C) for several hours to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture and carefully pour it onto crushed ice with concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

-

Synthesis Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery

The incorporation of fluorine-containing functional groups, such as the trifluoromethyl (-CF₃) group, is a widely used strategy in modern drug design.[8][9] These groups can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a drug candidate.[10]

This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The benzophenone core itself is a structural motif found in some bioactive compounds.[11] The unique substitution pattern of this particular benzophenone derivative makes it a valuable tool for medicinal chemists to explore structure-activity relationships (SAR) and optimize lead compounds.

Bioisosteric Replacement Strategy:

The diaryl ketone moiety of benzophenone can act as a bioisostere for other chemical groups in drug molecules. A bioisostere is a chemical substituent that can be interchanged with another substituent to produce a compound with similar biological properties. The use of this compound allows for the introduction of a fluorinated phenyl group, which can modulate the pharmacokinetic and pharmacodynamic properties of a parent compound.

Caption: Conceptual diagram of using this compound in drug design.

The trifluoromethyl group is known to be a strong electron-withdrawing group, which can influence the pKa of nearby functional groups and alter the electronic environment of the molecule.[10] This can lead to improved binding to the target protein. Furthermore, the C-F bond is very strong, making the trifluoromethyl group resistant to metabolic degradation, which can increase the half-life of a drug.[10]

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of drug discovery and development. Its unique combination of a benzophenone core with fluoro and trifluoromethyl substituents provides a versatile platform for the synthesis of novel bioactive molecules. A thorough understanding of its chemical properties, safe handling procedures, and synthetic routes is essential for researchers and scientists working with this compound.

References

-

PubChem. 3-(Trifluoromethyl)benzophenone. [Link]

-

NIST WebBook. 4-(Trifluoromethyl)benzophenone. [Link]

-

PubChem. 4-(Trifluoromethyl)benzophenone. [Link]

-

Pharmaffiliates. The Role of 4-(Trifluoromethyl)benzophenone in Modern Drug Discovery. [Link]

-

Patsnap. Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. [Link]

-

ResearchGate. Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone. [Link]

- Google Patents. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.

-

Minnesota Department of Health. Benzophenone Toxicological Summary. [Link]

-

Organic Syntheses. REACTION OF SULFOXIDES WITH DIETHYLAMINOSULFUR TRIFLUORIDE: FLUOROMETHYL PHENYL SULFONE, A REAGENT FOR THE SYNTHESIS OF FLUOROALKENES. [Link]

-

Nature Communications. C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. [Link]

-

PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

Food Packaging Forum. NTP report reviews carcinogenicity of benzophenone-3. [Link]

-

ECETOC. Toxicity of Possible Impurities and By-products in Fluorocarbon Products. [Link]

Sources

- 1. This compound CAS#: 243128-47-4 [amp.chemicalbook.com]

- 2. 3-(TRIFLUOROMETHYL)BENZOPHENONE | 728-81-4 [chemicalbook.com]

- 3. fishersci.pt [fishersci.pt]

- 4. 3-(Trifluoromethyl)benzophenone | C14H9F3O | CID 69766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. synquestlabs.com [synquestlabs.com]

- 6. fishersci.com [fishersci.com]

- 7. researchgate.net [researchgate.net]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jelsciences.com [jelsciences.com]

- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 11. C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic data for 3-Fluoro-4-(trifluoromethyl)benzophenone

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Fluoro-4-(trifluoromethyl)benzophenone

Abstract

This technical guide provides a comprehensive analytical framework for the spectroscopic characterization of this compound, a compound of interest in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, definitive structural confirmation is the bedrock of any research endeavor. While direct experimental spectra for this specific molecule are not widely published, this document leverages foundational spectroscopic principles and data from analogous structures to present a robust, predictive analysis. We will detail the expected Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the underlying chemical principles that govern these spectral signatures. This guide serves as a self-validating reference for scientists synthesizing or working with this compound, enabling them to confirm its identity and purity with confidence.

Introduction and Molecular Structure

This compound (C₁₄H₈F₄O) is a diaryl ketone featuring a complex substitution pattern on one of its phenyl rings.[1] The presence of both a fluorine atom and a trifluoromethyl group introduces significant electronic and structural perturbations, making a multi-technique spectroscopic approach essential for unambiguous characterization. The electron-withdrawing nature of these substituents profoundly influences the chemical environment of the molecule's atoms, which in turn dictates the resulting spectroscopic output.

A logical first step in any spectroscopic analysis is to define the molecular structure and establish a clear numbering system for atomic positions. This provides the necessary framework for assigning signals in the subsequent NMR analysis.

Figure 2: Standard workflow for multi-nuclear NMR characterization.

¹H NMR Spectroscopy

Principle: ¹H NMR spectroscopy measures the resonance of hydrogen nuclei. The chemical shift (δ) of a proton is sensitive to its local electronic environment, while spin-spin coupling provides information about adjacent, non-equivalent protons.

Standard Protocol: A sample is dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed on a 400 MHz or higher field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Predicted Data and Interpretation: The spectrum is expected to show signals corresponding to the eight aromatic protons. The five protons on the unsubstituted phenyl ring (C1'-C6') will appear as complex multiplets in the typical aromatic region. The three protons on the substituted ring (H-2, H-5, H-6) will be more downfield due to the strong electron-withdrawing effects of the -F and -CF₃ groups.

-

H-2, H-5, H-6: These protons will exhibit complex splitting patterns due to both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF, ⁵JHF) couplings. The magnitude of J-coupling in ¹⁹F NMR can extend over several bonds. [2]* H-2' to H-6': Protons on the unsubstituted ring will likely appear as two multiplets centered around 7.5-7.8 ppm. The ortho-protons (H-2', H-6') are typically more deshielded than the meta- (H-3', H-5') and para- (H-4') protons.

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Key Couplings |

| H-2 | ~8.0 - 8.2 | Doublet of doublets (dd) or multiplet (m) | ³JHH, ⁴JHF |

| H-5 | ~7.8 - 8.0 | Doublet of doublets (dd) or multiplet (m) | ³JHH, ⁴JHF |

| H-6 | ~7.9 - 8.1 | Doublet (d) or multiplet (m) | ³JHH, ⁵JHF |

| H-2', H-6' | ~7.7 - 7.9 | Multiplet (m) | ³JHH |

| H-3', H-4', H-5' | ~7.5 - 7.7 | Multiplet (m) | ³JHH |

¹³C NMR Spectroscopy

Principle: ¹³C NMR provides information about the carbon skeleton. In proton-decoupled spectra, each unique carbon atom appears as a single line. The key diagnostic feature for this molecule is the coupling between carbon and fluorine atoms (C-F coupling), which is not removed by proton decoupling and provides immense structural information.

Standard Protocol: Data is acquired on a 100 MHz or higher spectrometer using a proton-decoupled pulse sequence. A sufficient number of scans are accumulated to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

Predicted Data and Interpretation: Fourteen distinct carbon signals are expected. The carbonyl carbon (C7) will be the most downfield signal. Carbons directly bonded to fluorine or adjacent to fluorinated groups will show characteristic splitting.

-

C3 and C4: These carbons will exhibit large, direct one-bond (¹JCF) and two-bond (²JCF) couplings to the fluorine atoms, respectively, appearing as doublets or quartets.

-

CF₃ Carbon: This signal will appear as a distinct quartet due to coupling with the three equivalent fluorine atoms (¹JCF).

-

Other Aromatic Carbons: Carbons on the substituted ring will show smaller two-, three-, and four-bond couplings to the fluorine atoms, which can aid in definitive assignment.

| Carbon Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted JCF (Hz) |

| C7 (C=O) | ~195 | Singlet (s) or triplet (t) | ⁴JCF (~2-5) |

| CF₃ | ~123 | Quartet (q) | ¹JCF (~272) |

| C4 | ~130-135 | Quartet (q) | ²JCF (~30-35) |

| C3 | ~160-165 | Doublet (d) | ¹JCF (~250-260) |

| C1 | ~135-140 | Doublet of quartets (dq) | ³JCF, ³JCF |

| C2, C5, C6 | ~125-135 | Doublets (d) or complex m | ²JCF, ³JCF, ⁴JCF |

| C1' - C6' | ~128-138 | Singlets (s) | - |

¹⁹F NMR Spectroscopy

Principle: As a spin ½ nucleus with 100% natural abundance, ¹⁹F is a highly sensitive NMR nucleus. [3]Its large chemical shift range makes it exceptionally sensitive to the local electronic environment, allowing for clear differentiation of non-equivalent fluorine atoms or groups. [2] Standard Protocol: Spectra can be acquired with or without proton decoupling. Chemical shifts are typically referenced to an external standard like CFCl₃ (0 ppm) or an internal standard like hexafluorobenzene (-164.9 ppm).

Predicted Data and Interpretation: Two distinct signals are expected in the proton-decoupled ¹⁹F NMR spectrum.

-

-CF₃ Group: This will appear as a singlet at approximately -63 ppm. The chemical shift is characteristic of an aromatic trifluoromethyl group.

-

Aryl-F: The single fluorine atom on the aromatic ring (at C3) will appear as a singlet in a region characteristic of aryl fluorides, likely between -110 and -120 ppm. In a proton-coupled spectrum, this signal would be further split by couplings to H-2 and H-4 (ortho and para protons, respectively).

| Fluorine Assignment | Predicted δ (ppm, rel. to CFCl₃) | Predicted Multiplicity ({¹H} decoupled) |

| -CF₃ | ~ -63 | Singlet (s) |

| Ar-F (at C3) | ~ -110 to -120 | Singlet (s) |

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is a powerful tool for identifying functional groups.

Standard Protocol: The sample is analyzed as a thin film on a KBr plate or using an Attenuated Total Reflectance (ATR) accessory.

Predicted Data and Interpretation: The IR spectrum will be dominated by several key features that confirm the molecule's identity.

-

C=O Stretch: A strong, sharp absorption band is expected around 1670-1685 cm⁻¹ , characteristic of a diaryl ketone. The electron-withdrawing substituents will likely shift this to a higher frequency compared to unsubstituted benzophenone.

-

C-F Stretches: Very strong and characteristic absorption bands for the C-F bonds of the trifluoromethyl group will appear in the 1350-1100 cm⁻¹ region. The aryl C-F stretch will also be in this region.

-

Aromatic C=C Stretches: Multiple sharp bands of medium intensity will be present in the 1600-1450 cm⁻¹ region.

-

Aromatic C-H Stretches: These will appear as weaker bands above 3000 cm⁻¹ .

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Carbonyl (C=O) Stretch | 1685 - 1670 | Strong, Sharp |

| Aromatic C=C Stretch | 1600 - 1450 | Medium, Sharp |

| C-F (CF₃) Stretch | 1350 - 1100 | Very Strong |

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high precision, while fragmentation patterns provide structural clues.

Standard Protocol: The sample is introduced into the mass spectrometer (e.g., via electrospray ionization - ESI, or electron ionization - EI). For HRMS, an Orbitrap or Time-of-Flight (TOF) analyzer is used.

Predicted Data and Interpretation:

-

Molecular Ion: The exact mass of C₁₄H₈F₄O is 268.0511 Da. HRMS should detect the protonated molecule [M+H]⁺ at m/z 269.0584 or the sodium adduct [M+Na]⁺ at m/z 291.0403 . [1]* Key Fragments: Under EI conditions, characteristic fragmentation is expected. The primary fragmentation pathway for benzophenones is the cleavage of the bond between the carbonyl carbon and one of the aromatic rings.

-

m/z 105: [C₆H₅CO]⁺, the benzoyl cation, a very common and stable fragment.

-

m/z 77: [C₆H₅]⁺, the phenyl cation, from loss of the CO group from the benzoyl fragment.

-

m/z 191: [FC₆H₃(CF₃)CO]⁺, the substituted benzoyl cation.

-

m/z 163: [FC₆H₃(CF₃)]⁺, from loss of CO from the m/z 191 fragment.

-

Conclusion

The structural elucidation of this compound relies on a synergistic application of modern spectroscopic techniques. This guide provides a detailed predictive framework for its ¹H, ¹³C, and ¹⁹F NMR, IR, and mass spectra. The key identifying features are the presence of two unique signals in the ¹⁹F NMR spectrum, the characteristic quartet of the CF₃ group and doublet of the C3 carbon in the ¹³C NMR spectrum, the strong C=O and C-F stretching bands in the IR spectrum, and the precise molecular mass and predictable fragmentation pattern in the mass spectrum. By comparing experimentally obtained data with the detailed predictions outlined herein, researchers can achieve confident and unambiguous structural verification of this valuable fluorinated compound.

References

-

Supporting Information for Trifluoromethylation of Aryl and Heteroaryl Halides. (n.d.). Retrieved January 4, 2026, from [Link]

-

Electronic Supplementary Information (ESI) for Continuous Flow Synthesis. (n.d.). The Royal Society of Chemistry. Retrieved January 4, 2026, from [Link]

-

Supporting Information for Palladium-Catalyzed Decarbonylative Trifluoromethylation. (n.d.). The Royal Society of Chemistry. Retrieved January 4, 2026, from [Link]

-

PubChem. (n.d.). 3-(Trifluoromethyl)benzophenone. National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032049). Retrieved January 4, 2026, from [Link]

-

NIST. (n.d.). 3,5-bis(trifluoromethyl)benzophenone. NIST Chemistry WebBook. Retrieved January 4, 2026, from [Link]

-

PubChemLite. (n.d.). This compound (C14H8F4O). Retrieved January 4, 2026, from [Link]

-

Ray, D. N. (n.d.). SYNTHESIS AND CHARACTERIZATION OF FLUORINE CONTAINING ULTRAVIOLET RADIATION ABSORBERS. DTIC. Retrieved January 4, 2026, from [Link]

-

Dinh, P. T., et al. (n.d.). ¹H-NMR spectra of 6-fluoro-4′-trifluoromethyl-3-(4″-trifluoromethylbenzoyl)−4-thioflavone. ResearchGate. Retrieved January 4, 2026, from [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)benzophenone. National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

-

University of Arizona. (n.d.). 19Flourine NMR. Retrieved January 4, 2026, from [Link]

-

Yu, J., et al. (2012). New Frontiers and Developing Applications in 19F NMR. NMR in Biomedicine, 26(8), 893-916. Retrieved January 4, 2026, from [Link]

-

AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved January 4, 2026, from [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of [3-Fluoro-4-(trifluoromethyl)phenyl]-phenylmethanone

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the molecular structure, synthesis, and characterization of [3-fluoro-4-(trifluoromethyl)phenyl]-phenylmethanone. This compound serves as a significant scaffold in medicinal chemistry, and a thorough understanding of its properties is crucial for its application in drug discovery and development. This document delves into the strategic rationale behind its synthesis via Friedel-Crafts acylation, offers detailed protocols for its purification, and provides an in-depth analysis of its expected spectroscopic signature. By integrating theoretical principles with practical, field-proven insights, this guide aims to equip researchers with the knowledge to confidently synthesize, purify, and characterize this and structurally related molecules.

Introduction: The Significance of Fluorinated Benzophenones in Medicinal Chemistry

Benzophenone and its derivatives are a cornerstone of synthetic and medicinal chemistry, appearing in a vast array of biologically active compounds. The introduction of fluorine-containing substituents, such as the fluoro and trifluoromethyl groups, has become a pivotal strategy in modern drug design. These modifications can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity to biological targets.

The subject of this guide, [3-fluoro-4-(trifluoromethyl)phenyl]-phenylmethanone, is a prime example of a strategically functionalized benzophenone. The presence of both a fluorine atom and a trifluoromethyl group on one of the phenyl rings introduces unique electronic and steric properties that are highly sought after in the development of novel therapeutics. This guide will provide a detailed examination of this molecule, from its foundational structure to its synthesis and rigorous analytical characterization.

Molecular Structure and the Influence of Fluoro and Trifluoromethyl Substituents

The molecular structure of [3-fluoro-4-(trifluoromethyl)phenyl]-phenylmethanone consists of a central carbonyl group (ketone) linking two phenyl rings. One phenyl ring is unsubstituted, while the other is substituted with a fluorine atom at the 3-position and a trifluoromethyl group at the 4-position.

Caption: Molecular structure of [3-fluoro-4-(trifluoromethyl)phenyl]-phenylmethanone.

The strategic placement of these substituents has profound implications:

-

Trifluoromethyl (CF₃) Group: This group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms.[1] It also possesses high lipophilicity, which can enhance a molecule's ability to cross biological membranes.[2] Furthermore, the carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation and thereby increasing the metabolic stability of the parent molecule.[1]

-

Fluoro (F) Group: The fluorine atom is the most electronegative element, and its presence also imparts a strong electron-withdrawing inductive effect.[3] This can modulate the pKa of nearby functional groups and influence electrostatic interactions with target proteins.[3] The small van der Waals radius of fluorine means it can often replace a hydrogen atom without significant steric hindrance, acting as a "super-hydrogen".

The combination of these two groups on the same aromatic ring creates a highly electron-deficient system, which influences the reactivity of the molecule and its potential interactions in a biological context.

Synthesis via Friedel-Crafts Acylation: A Mechanistic and Practical Overview

The most direct and widely employed method for the synthesis of benzophenones is the Friedel-Crafts acylation .[4][5] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[4][5]

For the synthesis of [3-fluoro-4-(trifluoromethyl)phenyl]-phenylmethanone, the reaction would proceed by the acylation of benzene with 3-fluoro-4-(trifluoromethyl)benzoyl chloride.

The Underlying Mechanism

The Friedel-Crafts acylation proceeds through a well-established multi-step mechanism:

-

Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) activates the acyl chloride, leading to the formation of a highly electrophilic and resonance-stabilized acylium ion.[4]

-

Electrophilic Attack: The π-electrons of the aromatic ring (benzene) act as a nucleophile, attacking the electrophilic acylium ion. This forms a non-aromatic carbocation intermediate known as an arenium ion or sigma complex.

-

Rearomatization: A weak base, typically the [AlCl₄]⁻ complex, abstracts a proton from the carbon atom bearing the acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[4]

Caption: Mechanism of Friedel-Crafts Acylation.

Detailed Experimental Protocol (Representative)

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Notes |

| Benzene | C₆H₆ | 78.11 | Anhydrous, used as reactant and solvent. |

| 3-Fluoro-4-(trifluoromethyl)benzoyl chloride | C₈H₃ClF₄O | 242.55 | Highly reactive, handle in a fume hood. |

| Aluminum Chloride | AlCl₃ | 133.34 | Anhydrous, highly hygroscopic and corrosive. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, as a solvent. |

| Hydrochloric Acid | HCl | 36.46 | Concentrated solution for work-up. |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated aqueous solution for neutralization. |

| Brine (Saturated NaCl) | NaCl | 58.44 | For washing. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying agent. |

Procedure:

-

Reaction Setup: All glassware must be thoroughly dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon). Equip a three-necked round-bottom flask with a magnetic stir bar, a reflux condenser topped with a gas outlet bubbler (to vent HCl gas into a trap), and a dropping funnel.

-

Charging Reactants: In a fume hood, charge the flask with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the mixture to 0 °C in an ice bath.

-

Addition of Acyl Chloride: Dissolve 3-fluoro-4-(trifluoromethyl)benzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred suspension of aluminum chloride over 30 minutes, maintaining the temperature at 0 °C.

-

Addition of Benzene: Add anhydrous benzene (1.0 equivalent) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, again at 0 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid with vigorous stirring. This will quench the reaction and dissolve the aluminum salts.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification of the Product

The crude [3-fluoro-4-(trifluoromethyl)phenyl]-phenylmethanone will likely contain unreacted starting materials and side products. Purification is essential to obtain a high-purity compound for further use.

-

Recrystallization: If the crude product is a solid, recrystallization is a common and effective purification method. A suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) should be determined experimentally.

-

Column Chromatography: For oily products or to achieve very high purity, silica gel column chromatography is the method of choice. A solvent system with appropriate polarity (e.g., a gradient of ethyl acetate in hexanes) will be required to separate the product from impurities.

Analytical Characterization: A Spectroscopic Roadmap

Comprehensive spectroscopic analysis is required to confirm the identity and purity of the synthesized [3-fluoro-4-(trifluoromethyl)phenyl]-phenylmethanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum will provide information on the number and chemical environment of the hydrogen atoms.

-

Aromatic Region (δ 7.0-8.0 ppm): A complex multiplet pattern is expected for the protons on both the unsubstituted and substituted phenyl rings. The protons on the unsubstituted ring will likely appear as a multiplet integrating to 5 hydrogens. The three protons on the substituted ring will show splitting patterns influenced by both the fluorine and the trifluoromethyl group, as well as by each other.

-

Coupling: Expect to see complex spin-spin coupling between adjacent protons and also coupling to the ¹⁹F nucleus.

-

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom.

-

Carbonyl Carbon (δ ~195 ppm): The ketone carbonyl carbon will appear as a singlet in the downfield region.

-

Aromatic Carbons (δ 120-140 ppm): The aromatic carbons will appear in this region. The carbons attached to fluorine and the trifluoromethyl group will show characteristic splitting patterns due to C-F coupling. The carbon of the CF₃ group will appear as a quartet.

-

Quaternary Carbons: The carbons attached to the carbonyl group and the trifluoromethyl group will be readily identifiable.

-

-

¹⁹F NMR: This is a crucial technique for fluorinated compounds.

-

Trifluoromethyl Group: A singlet corresponding to the three equivalent fluorine atoms of the CF₃ group is expected.

-

Fluoro Group: A multiplet corresponding to the single fluorine atom on the aromatic ring will be observed, with coupling to nearby protons.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a clear molecular ion peak corresponding to the exact mass of [3-fluoro-4-(trifluoromethyl)phenyl]-phenylmethanone (C₁₄H₈F₄O), which is 284.05 g/mol .

-

Fragmentation Pattern: Common fragmentation pathways for benzophenones include cleavage at the carbonyl group, leading to the formation of acylium ions. Expect to see fragment ions corresponding to the benzoyl cation (C₆H₅CO⁺, m/z = 105) and the 3-fluoro-4-(trifluoromethyl)benzoyl cation (C₈H₃F₄O⁺, m/z = 207). Further fragmentation of the aromatic rings may also be observed.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Vibration | Expected Appearance |

| ~1660 | C=O stretch (ketone) | Strong, sharp absorption |

| 3100-3000 | C-H stretch (aromatic) | Medium to weak absorptions |

| 1600-1450 | C=C stretch (aromatic) | Multiple medium to strong absorptions |

| 1350-1150 | C-F stretch (trifluoromethyl) | Strong, broad absorptions |

| 1250-1000 | C-F stretch (aryl fluoride) | Strong absorption |

Conclusion

[3-Fluoro-4-(trifluoromethyl)phenyl]-phenylmethanone represents a valuable building block in the design of new chemical entities with potential therapeutic applications. A thorough understanding of its molecular structure, the influence of its fluorine-containing substituents, and the practical aspects of its synthesis and characterization are paramount for its effective utilization. This guide has provided a comprehensive overview of these key aspects, grounded in the principles of organic chemistry and supported by established analytical techniques. The provided protocols and spectroscopic interpretations serve as a robust starting point for researchers and drug development professionals working with this and related fluorinated benzophenones.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Trifluoromethyl Advantage: Enhancing Molecular Properties with CF₃ Groups. Retrieved from [Link]

-

MDPI. (2021). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Retrieved from [Link]

-

American Chemical Society. (2009). The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Fluorine: Why Trifluoromethyl Groups Matter in Synthesis. Retrieved from [Link]

-

Taylor & Francis Online. (2018). The role of fluorine in medicinal chemistry. Retrieved from [Link]

-

American Chemical Society. (2015). Applications of Fluorine in Medicinal Chemistry. ACS Publications. Retrieved from [Link]

-

PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Trifluoromethyl group. Retrieved from [Link]

Sources

Part 1: The Genesis of a Versatile Scaffold: Discovery and Synthetic Evolution

An In-Depth Technical Guide to the Discovery and History of Fluorinated Benzophenone Derivatives

This guide provides a comprehensive exploration of fluorinated benzophenone derivatives, charting their evolution from early organofluorine chemistry to their current status as a privileged scaffold in drug discovery and materials science. We will delve into the foundational synthetic methodologies, the profound impact of fluorination on molecular properties, and the diverse applications that have emerged as a result. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this critical class of compounds.

The journey of fluorinated benzophenones is intrinsically linked to the broader history of organofluorine chemistry, which began in the 19th century.[1] The first synthesis of an organofluorine compound by halogen exchange, a foundational technique, was reported by Alexander Borodin in 1862 when he prepared benzoyl fluoride from benzoyl chloride.[1][2] However, it was the strategic incorporation of fluorine into complex organic molecules in the 20th century that unlocked its true potential, driven by the unique properties the fluorine atom imparts.

The benzophenone core, a well-known motif in natural products and synthetic compounds, presented an attractive target for fluorination.[3][4] Early efforts to create these derivatives relied on classical electrophilic aromatic substitution reactions, which laid the groundwork for more sophisticated and precise methods to come.

The Evolution of Synthetic Strategies

The synthetic toolkit for accessing fluorinated benzophenone derivatives has expanded significantly, moving from harsh, often non-selective classical methods to highly controlled, modern catalytic reactions. This progression reflects a paradigm shift in organic synthesis toward efficiency, selectivity, and functional group tolerance.

Classical Methods: The Foundation

The Friedel-Crafts acylation was a primary early method, involving the reaction of a fluorinated benzene derivative with a benzoyl chloride (or vice versa) in the presence of a strong Lewis acid like aluminum chloride.[5][6] While foundational, this method often suffers from a lack of regioselectivity and harsh conditions that limit its applicability to complex molecules.[7] Another key classical approach is the halogen-exchange (Halex) reaction, a type of nucleophilic aromatic substitution (SNAr) where a chloro- or bromo-substituted benzophenone is treated with a fluoride salt, such as potassium fluoride, often at high temperatures.[2][8]

Modern Methods: Precision and Versatility

Contemporary synthesis offers far greater control. The development of electrophilic fluorinating agents (e.g., Selectfluor®) allows for the direct and often milder introduction of fluorine onto electron-rich aromatic rings.[9] Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, have revolutionized the construction of the biaryl ketone scaffold, allowing for the modular and highly specific assembly of complex fluorinated benzophenones from a wide array of precursors.[3]

Table 1: A Comparative Overview of Key Synthetic Methodologies

| Method | Description | Advantages | Disadvantages |

| Friedel-Crafts Acylation | Electrophilic acylation of a fluoroaromatic ring with a benzoyl halide using a Lewis acid catalyst.[6][10] | Utilizes simple, readily available starting materials. | Harsh conditions, potential for isomer formation, limited functional group compatibility.[7][11] |

| Halogen-Exchange (Halex) | Nucleophilic substitution of an aryl chloride/bromide with a fluoride salt (e.g., KF).[8] | Cost-effective for industrial scale-up. | Requires high temperatures and activated aromatic systems; can lack selectivity. |

| Grignard/Organolithium Addition | Addition of a fluorinated aryl Grignard or organolithium reagent to a benzaldehyde, followed by oxidation.[12] | Good for constructing specific substitution patterns. | Requires strictly anhydrous conditions; sensitive to many functional groups. |

| Cross-Coupling Reactions | Pd- or Cu-catalyzed coupling of an aryl halide/triflate with an organometallic reagent. | High functional group tolerance, excellent modularity and regiocontrol. | Catalyst cost and sensitivity; requires pre-functionalized starting materials. |

| Electrophilic Fluorination | Direct fluorination of a benzophenone scaffold using an electrophilic fluorine source (e.g., N-F reagents).[9] | Milder conditions; can fluorinate electron-rich systems. | Reagents can be expensive; regioselectivity is dependent on substrate electronics. |

Self-Validating Experimental Protocol: Synthesis of 4,4'-Difluorobenzophenone via Friedel-Crafts Acylation

This protocol details a representative synthesis, a method frequently employed for its straightforwardness, and includes the necessary steps for validation and purification.

Materials:

-

Fluorobenzene (anhydrous)

-

4-Fluorobenzoyl chloride

-

Aluminum chloride (AlCl₃, anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (HCl), 2M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes

-

Ethyl acetate

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.1 eq). Anhydrous DCM is added, and the slurry is cooled to 0°C in an ice bath.

-

Reagent Addition: A solution of 4-fluorobenzoyl chloride (1.0 eq) in anhydrous DCM is added dropwise to the stirred AlCl₃ slurry. The mixture is stirred for 15 minutes at 0°C.

-

Acylation: Fluorobenzene (1.2 eq) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0°C. After the addition is complete, the ice bath is removed, and the reaction is allowed to warm to room temperature and stirred for 4-6 hours.

-

Reaction Monitoring (Validation Point 1): The reaction progress is monitored by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the 4-fluorobenzoyl chloride spot indicates reaction completion.

-

Quenching: The reaction mixture is slowly poured into a beaker containing crushed ice and 2M HCl. This is done cautiously in a fume hood due to HCl gas evolution. The mixture is stirred until all solids dissolve.

-

Workup: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with DCM. The combined organic layers are washed sequentially with 2M HCl, water, saturated NaHCO₃ solution, and brine.

-

Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude solid is purified by flash column chromatography on silica gel (95:5 Hexanes:EtOAc) or by recrystallization from ethanol.

-

Characterization (Validation Point 2): The identity and purity of the final product, 4,4'-difluorobenzophenone, are confirmed using NMR spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry, and melting point analysis. A pure product should have a melting point of 106-107°C.[8]

Causality in Experimental Choices:

-

Anhydrous Conditions: Aluminum chloride is extremely hygroscopic and reacts violently with water. The presence of water would decompose the catalyst and halt the reaction.

-

Lewis Acid Catalyst (AlCl₃): AlCl₃ coordinates to the carbonyl oxygen of the acyl chloride, making the carbonyl carbon highly electrophilic and activating it for the attack by the electron-rich fluorobenzene ring.

-

Acidic Quench: The quench with HCl protonates the aluminum-oxygen complex formed during the reaction, breaking it apart and liberating the benzophenone product. It also neutralizes any remaining AlCl₃.

-

Bicarbonate Wash: The NaHCO₃ wash is essential to remove any residual acidic species from the organic layer before solvent evaporation.

Part 2: The "Fluorine Factor": Properties and Multifaceted Applications

The strategic placement of fluorine atoms on the benzophenone scaffold dramatically alters its physicochemical and biological properties.[13] This "fluorine factor" is the primary driver behind the widespread use of these derivatives in medicinal chemistry and materials science.[12][14]

The Physicochemical Impact of Fluorination

The introduction of fluorine is a powerful tool for fine-tuning molecular characteristics:

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making it highly resistant to metabolic oxidation by cytochrome P450 enzymes. This often blocks metabolic "soft spots," increasing the half-life of a drug candidate.[13][15]

-

Lipophilicity and Permeability: Fluorine is highly electronegative yet the trifluoromethyl group, for instance, is lipophilic. This dual nature allows chemists to modulate a molecule's lipophilicity (logP), which is critical for its ability to cross cell membranes and interact with biological targets.[15]

-

Binding Affinity: Fluorine can engage in unique non-covalent interactions, such as dipole-dipole and orthogonal multipolar interactions, with protein targets. It can also act as a weak hydrogen bond acceptor, enhancing binding affinity and selectivity.[4][13]

-

pKa Modulation: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, which can lower the pKa of nearby acidic or basic groups. This influences a molecule's ionization state at physiological pH, affecting its solubility and target engagement.[15]

Caption: Key property modulations resulting from the fluorination of benzophenones.

Applications Across Scientific Disciplines

The tunable properties of fluorinated benzophenones have made them invaluable in several fields.

Medicinal Chemistry: The benzophenone scaffold is ubiquitous in medicinal chemistry, and its fluorinated derivatives have shown a wide range of biological activities.[3] They have been investigated as:

-

Anticancer Agents: Certain derivatives exhibit potent cytotoxic effects on various cancer cell lines.[3][5]

-

Anti-inflammatory Agents: Fluorinated benzophenones have shown inhibitory activity against pro-inflammatory cytokines like IL-6.[3]

-

Neuroprotective Agents: Derivatives have been developed as inhibitors of enzymes implicated in Alzheimer's disease, such as β-secretase (BACE-1).[3]

-

Antimicrobial and Antiviral Agents: The scaffold has been explored for activity against various microbes and viruses, including HIV.[3][5]